GW0072

PPARγ binding X-ray crystallography AF-2 helix

Standard PPARγ full agonists (e.g., rosiglitazone) confound adipogenesis readouts via AF-2 helix stabilization. GW0072 is the foundational SPPARγM that binds PPARγ with high affinity (pKd ~6.96) yet makes zero contacts with the AF-2 helix, yielding weak partial transactivation while potently antagonizing adipocyte differentiation. • Benchmark SPPARγM for AF-2-independent PPARγ pharmacology & coactivator recruitment assays (TR-FRET, AlphaScreen) • Divergent adipogenic profile: antagonizes 3T3-L1 differentiation vs. TZD-driven induction; preferred ligand for bone-fat axis & MSC fate studies • ≥98% purity, solid powder; stored at -20°C (powder) or -80°C (solvent)

Molecular Formula C36H44N2O4S
Molecular Weight 600.8 g/mol
CAS No. 321557-86-2
Cat. No. B1672447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW0072
CAS321557-86-2
Synonyms4-(4-(4-carboxyphenyl)butyl)-2-heptyl-4-oxo-5-thiazolidine-N,N-dibenzylacetamide
GW 0072
GW0072
Molecular FormulaC36H44N2O4S
Molecular Weight600.8 g/mol
Structural Identifiers
SMILESCCCCCCCC1N(C(=O)C(S1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)CCCCC4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C36H44N2O4S/c1-2-3-4-5-12-20-32-38(25-14-13-15-28-21-23-31(24-22-28)36(41)42)35(40)33(43-32)34(39)37(26-29-16-8-6-9-17-29)27-30-18-10-7-11-19-30/h6-11,16-19,21-24,32-33H,2-5,12-15,20,25-27H2,1H3,(H,41,42)/t32-,33-/m1/s1
InChIKeySVIBTUGLPUCOKI-CZNDPXEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GW0072: Non-Classical PPARγ Partial Agonist


GW0072 (CAS 321557-86-2) is a synthetic thiazolidine acetamide ligand that functions as a high-affinity, partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor central to glucose homeostasis and adipogenesis regulation [1]. Unlike the clinically used thiazolidinedione (TZD) full agonists rosiglitazone and pioglitazone, GW0072 was the first characterized selective PPARγ modulator (SPPARγM) [2]. X-ray crystallography established that GW0072 occupies the PPARγ ligand-binding domain (LBD) via a distinct epitope set and does not make contact with the activation function 2 (AF-2) helix, a structural feature that defines its partial agonist transcriptional profile and underlies its unique functional divergence from full agonists [3].

GW0072: Irreplaceable for PPARγ Mechanistic Studies


Generic PPARγ full agonists such as rosiglitazone and pioglitazone activate the receptor through a conserved mechanism involving direct stabilization of the AF-2 helix, which recruits transcriptional coactivators and drives robust, broad-spectrum target gene expression, including potent induction of adipogenesis and associated weight gain [1]. GW0072, by contrast, binds with high affinity but makes no contact with the AF-2 helix, resulting in a conformationally distinct receptor state that yields only weak partial transactivation while potently antagonizing adipocyte differentiation [2]. Consequently, substituting GW0072 with a generic full agonist in assays designed to interrogate AF-2‑independent PPARγ signaling, adipogenesis inhibition, or selective gene modulation will produce fundamentally different—and scientifically invalid—experimental outcomes [3].

GW0072 Comparative Evidence vs. Full Agonists


AF-2-Independent Binding vs. Rosiglitazone

GW0072 binds PPARγ with high affinity yet makes zero contacts with the AF-2 helix (H12), whereas rosiglitazone and other TZD full agonists directly engage and stabilize H12 to drive full transcriptional activation [1]. X-ray crystallography (PDB: 4PRG) confirms GW0072 occupies the LBD using alternative epitopes not utilized by TZDs [2].

PPARγ binding X-ray crystallography AF-2 helix receptor conformation

Adipogenesis Antagonism vs. Rosiglitazone

In murine 3T3-L1 preadipocyte differentiation assays, GW0072 potently antagonizes adipogenesis, whereas rosiglitazone acts as a potent inducer of adipocyte differentiation [1]. This functional opposition occurs despite both compounds being high-affinity PPARγ ligands, demonstrating that binding affinity alone does not predict biological outcome [2].

adipogenesis adipocyte differentiation obesity insulin resistance

Competitive Antagonism of Rosiglitazone Transactivation

In PPARγ-GAL4 transactivation reporter assays, GW0072 functions as a weak partial agonist when tested alone, but competitively antagonizes transactivation driven by 100 nM rosiglitazone [1]. This demonstrates that GW0072 can functionally oppose full agonist activity at the transcriptional level.

transactivation reporter gene assay competitive antagonism partial agonism

SPPARγM Class: Therapeutic Benefit Without TZD Toxicity

Multiple studies have demonstrated that partial PPARγ activators including GW0072, PAT5A, and GQ16 provide equivalent therapeutic benefits to full PPARγ agonists without the associated side effects of fluid retention, congestive heart failure, weight gain, bone loss, and increased bladder cancer risk [1]. GW0072 was the first characterized SPPARγM and serves as the prototypical reference compound for this pharmacologically distinct class [2].

SPPARγM selective PPARγ modulator adverse effects therapeutic window

Divergent Osteoblast vs. Adipocyte Differentiation

In primary murine bone marrow cultures, GW0072 and rosiglitazone produced divergent effects on osteoblast versus adipocyte differentiation, with GW0072 showing a distinct profile that does not drive the same level of adipogenic commitment as the full agonist [1]. This lineage-specific divergence was confirmed in the U-33/γ2 cell model system [2].

osteoblastogenesis bone marrow mesenchymal stem cell lineage commitment

High-Affinity SPPARγM Binding Profile

GW0072 exhibits a reported pKd value of approximately 6.96 for PPARγ binding, placing it in the high-affinity range comparable to other SPPARγMs such as nTzDpa (pKd 6.5) and PAT5A (pKd 6.35), while troglitazone shows pKd 6.27 [1]. GW0072 is notably larger (approximately twice the molecular size) than most other PPARγ partial agonists [2].

binding affinity pKd SPPARγM ligand potency

GW0072 Application Scenarios


AF-2-Independent PPARγ Signaling Dissection

GW0072 is the optimal tool compound for experiments designed to interrogate PPARγ transcriptional regulation that occurs independently of AF-2 helix (H12) engagement. Unlike rosiglitazone and pioglitazone, which require direct H12 stabilization for coactivator recruitment, GW0072 binds with high affinity (pKd ~6.96) while making zero contacts with H12 [1]. Use GW0072 as a reference partial agonist in reporter gene assays, ChIP-seq studies, and coactivator recruitment assays (e.g., TR-FRET, AlphaScreen) to differentiate AF-2‑dependent vs. AF-2‑independent transcriptional outputs [2].

Adipogenesis Antagonist Control in Metabolic Models

GW0072 serves as a critical negative control or functional antagonist in any assay where PPARγ-driven adipocyte differentiation is a confounding variable. In 3T3-L1 preadipocyte models, GW0072 potently antagonizes adipogenesis while rosiglitazone strongly induces it [1]. This divergent activity makes GW0072 essential for researchers investigating insulin sensitization mechanisms decoupled from adipogenesis, or for studies evaluating the pro-adipogenic liability of novel PPARγ ligands [2].

SPPARγM Benchmark for SAR Campaigns

As the first characterized selective PPARγ modulator, GW0072 is the foundational benchmark for all SPPARγM drug discovery programs [1]. Its unique large-molecule scaffold (approximately twice the size of most other partial agonists) and non-TZD chemical architecture provide a structurally distinct starting point for medicinal chemistry optimization [2]. Use GW0072 as a reference standard when profiling novel partial agonists in binding assays (pKd), transactivation reporter assays (EC50/Emax), and adipogenesis counter-screens [3].

Bone-Fat Axis and Mesenchymal Lineage Studies

GW0072 is uniquely suited for experiments examining the PPARγ-mediated balance between osteoblastogenesis and adipogenesis in bone marrow stromal cells. TZD full agonists like rosiglitazone promote adipogenesis at the expense of osteoblast differentiation, a property linked to bone loss in clinical use [1]. GW0072 exhibits a divergent lineage allocation profile with reduced pro-adipogenic drive, making it the preferred PPARγ ligand for studies of the bone-fat axis, osteoporosis models, and mesenchymal stem cell fate determination [2].

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